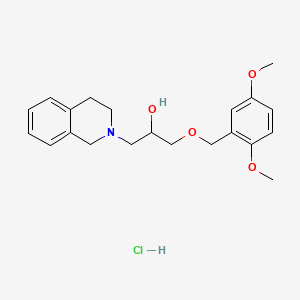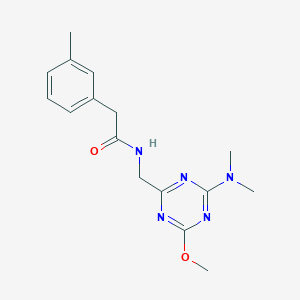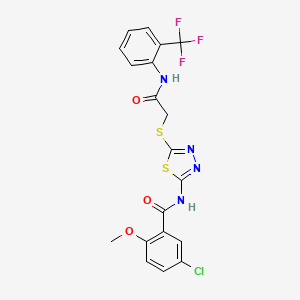
6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a methoxyphenyl group, a thiophenyl group, an oxadiazole ring, and a pyridazinone ring . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridazinone rings, for example, are both heterocyclic structures that contain nitrogen atoms, which can participate in a variety of chemical reactions .
Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds are known to undergo a variety of chemical reactions. For example, oxadiazoles can participate in reactions with nucleophiles due to the presence of the electron-deficient nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the ability to form hydrogen bonds could all influence its properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Properties
Compounds containing oxadiazole and pyridazinone moieties, similar to 6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one, have been synthesized and analyzed for their antibacterial and antioxidant activities. These compounds showed moderate activity against various microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Some of these compounds also demonstrated antioxidant activity (Anusevičius et al., 2015).
Anti-Inflammatory Applications
Novel derivatives of oxadiazole and pyridazinone have been found to possess significant anti-inflammatory properties without causing acute gastrotoxicity. These compounds, when tested in the carrageenan-induced paw edema test in rats, demonstrated a reduction in paw edema, inflammatory mediators, and histopathological alterations in paw tissue. Importantly, these compounds did not alter liver, kidney, or gastric markers, indicating a favorable safety profile (Szandruk-Bender et al., 2021).
Synthesis of Heterocyclic Compounds
The compound under discussion is a key precursor in the synthesis of various heterocyclic compounds. These include thiazolidinones, thiazinones, and oxadiazoles, all of which have been synthesized and evaluated for their biological activities, particularly antibacterial and antifungal properties (Gadre et al., 2007).
Antimicrobial Activity
Related compounds, containing elements like oxadiazoles and pyridazinones, have shown antimicrobial activities against various bacteria and fungi, indicating the potential use of these compounds in developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Pharmacological Applications
Heterocyclic compounds including oxadiazole and pyrazole derivatives have been evaluated for various pharmacological actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. These studies provide insights into the diverse potential uses of such compounds in pharmacology (Faheem, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-24-13-6-4-12(5-7-13)14-8-9-17(23)22(20-14)11-16-19-18(21-25-16)15-3-2-10-26-15/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMDYQNIOSMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)

![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)



![6-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2397084.png)
![N-[(5-methyl-2-furyl)methyl]-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2397087.png)
![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)
![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)